molecular formula C18H18F3N3O3S B2666893 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309733-35-3

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2666893
CAS No.: 2309733-35-3
M. Wt: 413.42
InChI Key: SAIDEHYHEIMJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C18H18F3N3O3S . It includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-(trifluoromethyl)phenyl group, and a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide group .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are synthesized and characterized through a variety of methods, including elemental analysis, FT-IR, NMR, MS, and UV-visible spectra, with structures often confirmed by single crystal X-ray diffraction studies. These compounds demonstrate a range of conformational features, such as dihedral angles between pyrazole and thiophene rings indicating twisted conformations, and are stabilized by intermolecular hydrogen bonds forming three-dimensional supramolecular assemblies. Such detailed structural analyses are crucial for understanding the chemical behavior and potential reactivity of these compounds in various applications (Kumara et al., 2018).

Molecular Docking and QSAR Studies

The biological activities of pyrazole derivatives are often explored through molecular docking and quantitative structure-activity relationship (QSAR) studies. These approaches help identify potential interactions with biological targets, such as receptors or enzymes, predicting the compounds' efficacy in therapeutic applications. For example, certain pyrazole derivatives have been evaluated for their cannabinoid receptor affinity, providing insights into their potential use in pharmacological research (Silvestri et al., 2008).

Antimicrobial and Antifungal Activities

Many pyrazole derivatives exhibit antimicrobial and antifungal activities, making them candidates for the development of new therapeutic agents. Studies often involve in vitro assays against a range of pathogens to determine the compounds' efficacy and potential as antimicrobial or antifungal agents. For instance, certain compounds have shown higher activity against phytopathogenic fungi than standard treatments, indicating their potential in agricultural applications as well (Du et al., 2015).

Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of interest, with some compounds evaluated for their cytotoxic activities against various cancer cell lines. These studies help in understanding the structure-activity relationships and in designing more effective anticancer agents. Novel pyrazole derivatives have been synthesized and tested for their in vitro antimicrobial potential, demonstrating significant activity against both bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Sharshira & Hamada, 2012).

Mechanism of Action

This compound is a GIRK channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . This compound has been identified as a potent and selective GIRK1/2 activator .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S/c19-18(20,21)11-4-6-12(7-5-11)22-17(25)16-14-2-1-3-15(14)23-24(16)13-8-9-28(26,27)10-13/h4-7,13H,1-3,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIDEHYHEIMJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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